Glyceric acid calcium dihydrate, D-

Description

Historical Overview of Glyceric Acid Discovery and Early Investigations

The journey of glyceric acid research began in the mid-19th century. A significant early mention of glyceric acid appeared in 1861, when Russian chemist Friedrich Konrad Beilstein reported on its interaction with phosphorus triiodide. acs.org Later, in 1876, Eduard Mulder detailed the synthesis of glyceric acid through the oxidation of glycerol (B35011) with nitrous acid. acs.org

A pivotal moment in the study of its stereochemistry came in 1903. Alex. McKenzie and Arthur Harden, who would later receive the Nobel Prize in Chemistry in 1929, demonstrated that the D-enantiomer of glyceric acid could be isolated from a racemic mixture by the action of microorganisms like Penicillium or Aspergillus. acs.org The D-isomer was also identified as a natural constituent of tobacco leaves in 1956. jst.go.jp Early investigations into the salts of glyceric acid, including their formation and properties, were crucial for the isolation and characterization of the acid in its different forms. rsc.org

Significance in Modern Biochemical and Chemical Research

In contemporary science, D-Glyceric acid calcium dihydrate is a valuable compound with diverse applications. In the field of biotechnology, significant research has focused on the microbial production of D-glyceric acid, with some processes yielding the calcium salt as the final product. researchgate.net Strains of acetic acid bacteria, such as Gluconobacter frateurii and Acetobacter tropicalis, have been optimized for the efficient conversion of glycerol into D-glyceric acid. nih.govnih.gov

The compound is also utilized as a precursor in chemical synthesis. For instance, it serves as a starting material for the synthesis of diacylester derivatives of glyceric acid, which have potential applications as surfactants. chemicalbook.comchemdad.com Furthermore, it has been used in the preparation of TLR7/8 antagonists, molecules that are of interest in immunological research. chemicalbook.comchemdad.com

Biochemically, D-glyceric acid is an intermediate in several metabolic pathways. wikipedia.org Research has explored the effects of its calcium salt on cellular processes. For example, studies have investigated its impact on the viability of gastric cells exposed to ethanol, suggesting a potential role in mitigating ethanol-induced cellular stress. nih.govjst.go.jp It is also a key metabolite in the context of the rare genetic disorder D-glyceric aciduria, where elevated levels of D-glyceric acid are detected in patients. acs.org

Stereochemical Configuration and its Research Implications

The "D-" in D-Glyceric acid calcium dihydrate refers to its specific stereochemical configuration. This chirality is of paramount importance as biological systems, particularly enzymes, are highly specific to the stereochemistry of molecules. The enzymes involved in metabolic pathways can differentiate between D- and L-glyceric acid, leading to vastly different biological effects. jst.go.jp

The specific spatial arrangement of the hydroxyl groups in D-glyceric acid is crucial for its interaction with enzymes and receptors. For example, the enzymatic production of optically pure D-glycerate is a significant area of research, highlighting the demand for the specific enantiomer in various applications. oup.com Research into the asymmetric synthesis of D-glyceric acid using enzymes like alditol oxidase underscores the importance of controlling its stereochemistry for industrial and pharmaceutical purposes. researchgate.net

The distinct biological roles of the D- and L-enantiomers are evident in metabolic disorders. D-glyceric acidemia is characterized by the accumulation of the D-isomer, pointing to a defect in a metabolic pathway specific to this enantiomer. jst.go.jp The study of such disorders provides valuable insights into the stereospecificity of human metabolism.

Compound Information

| Compound Name |

| D-Glyceric acid calcium dihydrate |

| Glyceric acid |

| D-Glyceric acid |

| L-Glyceric acid |

| DL-Glyceric acid |

| Phosphorus triiodide |

| Nitrous acid |

| Glycerol |

| D-glycerate |

| TLR7/8 antagonist |

| Diacylester derivatives of glyceric acid |

Chemical and Physical Properties of D-Glyceric Acid Calcium Dihydrate

| Property | Value | Source(s) |

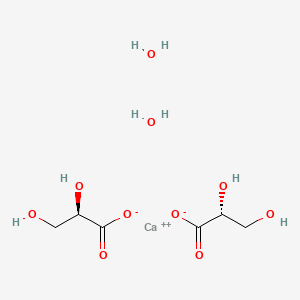

| Molecular Formula | C₆H₁₄CaO₁₀ | chemdad.comsigmaaldrich.com |

| Molecular Weight | 286.25 g/mol | chemdad.comsigmaaldrich.com |

| Appearance | White to Off-White Solid/Powder | chemdad.comsigmaaldrich.com |

| Melting Point | 134 °C (decomposes) | chemicalbook.comsigmaaldrich.com |

| Optical Activity [α]20/D | +13° (c = 5 in H₂O) | chemicalbook.comsigmaaldrich.com |

| Solubility | Slightly soluble in water | chemdad.com |

| Stability | Hygroscopic | chemdad.com |

| CAS Number | 6000-41-5 | chemdad.comsigmaaldrich.com |

Properties

IUPAC Name |

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEVQKKVYQHNFW-AKYROZSLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14CaO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035987 | |

| Record name | D-Glyceric acid calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6000-41-5 | |

| Record name | Glyceric acid calcium dihydrate, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glyceric acid calcium salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERIC ACID CALCIUM DIHYDRATE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52904Y550S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymology of D Glyceric Acid Metabolism

Central Metabolic Intermediary Roles of D-Glyceric Acid

D-Glyceric acid serves as a key junction point in metabolism, connecting several major pathways.

Involvement in Glycolysis and Gluconeogenesis Pathways

D-Glyceric acid is an intermediate in a pathway that connects to both glycolysis and gluconeogenesis, two fundamental processes for carbohydrate metabolism. rupahealth.commdpi.com Through the action of glycerate kinase, D-glycerate is phosphorylated to 2-phosphoglycerate, a direct intermediate in the later stages of glycolysis. mdpi.comresearchgate.net This allows for the entry of carbon skeletons from other metabolic sources into the glycolytic sequence for energy production.

Conversely, during gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, 2-phosphoglycerate can be converted back to D-glycerate. wikipedia.orglibretexts.org This reverse flux is part of the complex regulatory network that ensures glucose availability during periods of fasting or low carbohydrate intake. wikipedia.orgpressbooks.pub The synthesis of glucose from D-glycerate has been demonstrated in rat hepatocytes. nih.gov

Interconnections with Fructose (B13574) Catabolism

The metabolism of D-glyceric acid is closely tied to fructose catabolism, which primarily occurs in the liver, kidney, and small intestine. nih.govreactome.org Fructose is first converted to fructose-1-phosphate (B91348) and then cleaved into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde. reactome.orgyoutube.com While D-glyceraldehyde can be phosphorylated to enter glycolysis directly, an alternative pathway involves its oxidation to D-glyceric acid. reactome.orgnih.gov This D-glyceric acid is then phosphorylated by glycerate kinase to enter the glycolytic pathway. rupahealth.comreactome.org In cases of deficiencies in fructose metabolism, an increased excretion of D-glyceric acid can be observed. nih.gov

Relationship to Serine Catabolism

D-Glyceric acid is an intermediate in one of the pathways for serine degradation. rupahealth.comproteinatlas.orgresearchgate.net Serine, a glucogenic amino acid, can be converted to hydroxypyruvate through transamination. mdpi.com Hydroxypyruvate is then reduced to D-glycerate. Subsequently, D-glycerate is phosphorylated by glycerate kinase to form 2-phosphoglycerate, which can then enter the glycolytic or gluconeogenic pathways. mdpi.com This pathway provides a means for the carbon skeleton of serine to be utilized for glucose production or energy generation. mdpi.comresearchgate.net

Metabolism of Glycerol (B35011) to D-Glyceric Acid

Glycerol, a backbone component of triglycerides, can be metabolized to form D-glyceric acid. nih.gov The initial step in glycerol catabolism is its phosphorylation to glycerol-3-phosphate by glycerol kinase. youtube.comyoutube.comgpnotebook.com Glycerol-3-phosphate is then oxidized to dihydroxyacetone phosphate (DHAP), an intermediate in glycolysis. youtube.comgpnotebook.com Alternatively, D-glyceraldehyde, which can be formed from fructose metabolism, can be reduced to glycerol or oxidized to D-glyceric acid. nih.gov Certain bacteria, such as those from the Gluconobacter genus, can directly oxidize glycerol to D-glyceric acid under aerobic conditions. nih.gov

Enzymatic Transformations and Regulatory Mechanisms

The key enzymatic step in the primary metabolic route of D-glyceric acid is its phosphorylation, a reaction catalyzed by glycerate kinase.

Glycerate Kinase (GLYCTK) Activity

Glycerate kinase (GLYCTK) is the enzyme responsible for catalyzing the phosphorylation of D-glycerate to 2-phosphoglycerate, utilizing ATP as the phosphate donor. rupahealth.comresearchgate.netproteopedia.org This reaction is a critical control point, directing D-glycerate into the central metabolic pathways of glycolysis and gluconeogenesis. rupahealth.com The gene GLYCTK provides the instructions for producing this essential enzyme. rupahealth.com

Deficiency in glycerate kinase activity, often due to mutations in the GLYCTK gene, leads to a rare inherited metabolic disorder known as D-glyceric aciduria. rupahealth.comresearchgate.net This condition is characterized by the accumulation of D-glyceric acid in the body and its subsequent excretion in the urine. rupahealth.comnih.gov Studies have shown that mutations in the GLYCTK gene can result in a loss of enzyme activity. researchgate.net The expression of the murine Glyctk gene has been observed in the neural system and skeletal muscle, suggesting the importance of glycerate kinase in these tissues. wikigenes.org

Table 1: Key Enzymes in D-Glyceric Acid Metabolism

| Enzyme | Gene | Substrate(s) | Product(s) | Metabolic Pathway(s) |

|---|---|---|---|---|

| Glycerate Kinase | GLYCTK | D-Glycerate, ATP | 2-Phosphoglycerate, ADP | Glycolysis, Gluconeogenesis, Fructose Catabolism, Serine Catabolism |

| Glycerol Kinase | Glycerol, ATP | Glycerol-3-phosphate, ADP | Glycerol Metabolism | |

| Glycerol-3-phosphate Dehydrogenase | Glycerol-3-phosphate, NAD+ | Dihydroxyacetone phosphate (DHAP), NADH, H+ | Glycerol Metabolism, Glycolysis | |

| Aldehyde Dehydrogenase | D-Glyceraldehyde, NAD+ | D-Glyceric acid, NADH, H+ | Fructose Catabolism | |

| Serine Dehydratase | L-Serine | Pyruvate, NH3 | Serine Catabolism | |

| Serine-Pyruvate Transaminase | L-Serine, Pyruvate | Hydroxypyruvate, L-Alanine | Serine Catabolism |

| Glycerate Dehydrogenase | | Hydroxypyruvate, NADH, H+ | D-Glycerate, NAD+ | Serine Catabolism |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| D-Glyceric acid |

| Glyceric acid calcium dihydrate, D- |

| 2-Phosphoglycerate |

| 3-Phosphoglycerate |

| Dihydroxyacetone phosphate (DHAP) |

| Fructose |

| Fructose-1-phosphate |

| D-Glyceraldehyde |

| Serine |

| L-Serine |

| D-Serine |

| Hydroxypyruvate |

| Glycerol |

| Glycerol-3-phosphate |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide, oxidized form) |

| NADH (Nicotinamide adenine dinucleotide, reduced form) |

| Pyruvate |

Subcellular Localization of GLYCTK Isoforms (Cytosolic and Mitochondrial)

Glycerate kinase (GLYCTK), the enzyme responsible for phosphorylating D-glyceric acid, exists in distinct subcellular locations. Studies in rat liver have identified isoforms of glycerate kinase in both the mitochondria and the cytosol. nih.gov

A differential centrifugation analysis of rat liver homogenate revealed that approximately 72% of the total glycerate kinase activity is localized within the mitochondria, while the remaining 26% is found in the cytosol. nih.gov Further investigation into the intramitochondrial location suggests that the enzyme resides in the inner membrane and/or the matrix. nih.gov

Interestingly, the properties of the mitochondrial and cytosolic isoforms, including their kinetic characteristics, thermal stability, molecular size, and electrochemical properties, have been found to be indistinguishable. nih.gov This suggests that both isoforms may originate from the same genetic information. nih.gov The distribution of these isoforms is not static; it appears to be regulated by dietary factors, such as protein intake, which can alter the translocation of the enzyme between the mitochondria and cytosol. nih.gov

| Enzyme | Subcellular Localization | Percentage in Rat Liver |

| Glycerate Kinase (GLYCTK) | Mitochondria | 72% |

| Cytosol | 26% |

Phosphorylation of D-Glyceric Acid to 2-Phosphoglycerate

A key step in the metabolism of D-glyceric acid is its phosphorylation to 2-phosphoglycerate (2-PG). This reaction is catalyzed by the enzyme glycerate kinase (ATP: D-glycerate 2-phosphotransferase, EC 2.7.1.31). nih.govnih.gov The process involves the transfer of a phosphate group from ATP to the C2 position of D-glyceric acid.

The product of this reaction, 2-phosphoglycerate, is a well-established intermediate in the glycolytic pathway. nih.govwikipedia.org By converting D-glyceric acid into 2-phosphoglycerate, this enzymatic step provides a direct entry point for D-glyceric acid into one of the central pathways of cellular energy metabolism. nih.gov This conversion is particularly relevant in the context of fructose and serine metabolism, where D-glyceric acid is formed as an intermediate. nih.govnih.gov

Aldehyde Dehydrogenase Activity in D-Glyceraldehyde Conversion

D-glyceric acid can be synthesized from its corresponding aldehyde, D-glyceraldehyde. This conversion is one of the metabolic routes for D-glyceraldehyde, which is produced during fructose metabolism. nih.gov The oxidation of D-glyceraldehyde to D-glyceric acid is catalyzed by the enzyme aldehyde dehydrogenase (ALDH). nih.gov Following its formation, D-glyceric acid can then be phosphorylated by glycerate kinase to enter the glycolytic pathway. nih.gov While this pathway exists, studies in human erythrocytes suggest that the primary route for D-glyceraldehyde metabolism is its direct phosphorylation by triokinase, rather than its oxidation to D-glyceric acid. nih.gov

Glyoxylate (B1226380) Reductase Hydroxypyruvate Reductase (GRHPR) Activity

The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) plays a significant role in the metabolism of D-glyceric acid. mdpi.com This enzyme possesses D-glycerate dehydrogenase activity, enabling it to catalyze the reversible reaction between D-glycerate and hydroxypyruvate. genecards.orghmdb.ca Specifically, it can reduce hydroxypyruvate to D-glycerate and, conversely, oxidize D-glycerate to hydroxypyruvate. hmdb.ca

GRHPR is a member of the D-2-hydroxy-acid dehydrogenase superfamily and utilizes NAD(P)H as a cofactor. mdpi.com Its activity is crucial for interlinking the metabolic pathways of amino acids like serine (which can be converted to hydroxypyruvate) and carbohydrate metabolism. The enzyme is widely expressed in various tissues and is essential for preventing the buildup of harmful metabolic byproducts. genecards.orgmedlineplus.gov

| Enzyme | Gene | Activity | Function |

| Glyoxylate Reductase/Hydroxypyruvate Reductase | GRHPR | D-glycerate dehydrogenase | Reduces hydroxypyruvate to D-glycerate; Oxidizes D-glycerate to hydroxypyruvate. hmdb.ca |

Glycerol Dehydrogenase Activity

Glycerol dehydrogenase (GDH, EC 1.1.1.6) is an enzyme that primarily catalyzes the NAD+-dependent oxidation of glycerol to form dihydroxyacetone (also known as glycerone). wikipedia.orguniprot.org While its main substrate is glycerol, GDH from various bacterial sources has been shown to have a broad substrate specificity. uniprot.org Its relevance to D-glyceric acid metabolism is indirect, stemming from its role in the metabolism of three-carbon compounds that are structurally related to D-glyceric acid, such as glycerol and glyceraldehyde. nih.gov For instance, D-glyceraldehyde, a precursor to D-glyceric acid, can be reduced to glycerol by alcohol dehydrogenase, an enzyme with similar functions to glycerol dehydrogenase. nih.gov The reversible nature of these reactions connects the metabolism of glycerol, glyceraldehyde, and ultimately D-glyceric acid.

Cellular and Molecular Mechanisms Involving D-Glyceric Acid

D-Glyceric acid is not merely an intermediate in metabolic pathways but also participates in fundamental cellular and molecular processes, including energy metabolism and the maintenance of cellular redox balance.

Role in Cellular Energy Metabolism and Redox Balance (NADH/NAD+ Ratio)

Recent research has highlighted the role of D-glyceric acid in modulating cellular energy metabolism and the cellular redox state, which is critically reflected in the ratio of reduced nicotinamide (B372718) adenine dinucleotide (NADH) to its oxidized form (NAD+). nih.gov The NAD+/NADH ratio is a crucial indicator of the cell's metabolic status, influencing processes from glycolysis and the citric acid cycle to oxidative phosphorylation. promegaconnections.com A high NAD+/NADH ratio typically favors oxidative reactions and robust energy production. promegaconnections.com

A human study involving healthy volunteers demonstrated that the administration of D-glyceric acid led to a statistically significant upregulation of the cellular NADH/NAD+ ratio. nih.gov This shift suggests a change in the cellular redox environment. The same study observed that D-glyceric acid administration activated mitochondrial metabolism, evidenced by a reduction in plasma lactate (B86563) concentrations. nih.gov This suggests that D-glyceric acid may enhance the efficiency of aerobic energy production, potentially by influencing the flow of metabolites and the redox state within the mitochondria. nih.gov The maintenance of distinct NAD+ pools in the cytosol and mitochondria is critical for regulating the balance between glycolysis and mitochondrial respiration. researchgate.net

Genetic and Molecular Basis of D Glyceric Acid Metabolism Disorders

D-Glyceric Aciduria (DGA) as a Model for Inborn Errors of Metabolism Research

D-Glyceric Aciduria (DGA) is a rare, autosomal recessive inborn error of metabolism characterized by the excessive excretion of D-glyceric acid in the urine. metabolicsupportuk.orgorpha.net First described in 1974, this condition arises from a disruption in the catabolism of the amino acid serine and, to a lesser degree, fructose (B13574) metabolism. metabolicsupportuk.orgnih.govscielo.br The study of DGA provides valuable insights into the broader field of inborn errors of metabolism, offering a clear example of how a single gene defect can lead to a cascade of biochemical and clinical consequences. scielo.brnih.gov The clinical presentation of DGA is highly variable, ranging from severe neurological impairment, including progressive encephalopathy, seizures, and profound developmental delay, to milder phenotypes with only slight speech delay or even asymptomatic individuals. orpha.netnih.govrupahealth.com

Molecular Genetics of GLYCTK Gene Mutations

The root cause of D-Glyceric Aciduria lies in mutations within the GLYCTK gene, which is located on chromosome 3p21.2. rupahealth.comatlasgeneticsoncology.org This gene holds the instructions for producing the enzyme glycerate kinase. metabolicsupportuk.orgrupahealth.com Research has identified several mutations in the GLYCTK gene that lead to D-glycerate kinase deficiency. nih.gov For instance, homozygous mutations in exon 5 of the GLYCTK gene, such as c.1448delT (p.Phe483SerfsX2), c.1478T>G (p.Phe493Cys), and c.1558delC (p.Leu520CysfsX108), have been reported in patients with D-Glyceric Aciduria. nih.gov

These mutations result in a loss of enzyme activity and immunoreactivity, as demonstrated by transient overexpression studies of the variant GLYCTK genes in HEK293 cells. nih.gov The identification of these specific genetic defects provides a noninvasive method for diagnosing D-Glyceric Aciduria and facilitates further research into the genotype-phenotype correlations of this disorder. nih.gov The inheritance pattern of D-Glyceric Aciduria is autosomal recessive, meaning an individual must inherit two copies of the mutated GLYCTK gene, one from each parent, to be affected by the disorder. metabolicsupportuk.orgorpha.net

Biochemical Consequences of Glycerate Kinase Deficiency

Glycerate kinase plays a crucial role in cellular metabolism by catalyzing the phosphorylation of D-glyceric acid to 2-phosphoglycerate. metabolicsupportuk.orgwikipedia.org This reaction is an intermediary step in the metabolic pathways of serine and fructose. rupahealth.comresearchgate.net A deficiency in glycerate kinase activity, caused by GLYCTK gene mutations, disrupts these pathways and leads to the accumulation of D-glyceric acid in various bodily fluids and tissues. wikipedia.orgresearchgate.net

The metabolic block prevents the normal processing of D-glyceric acid, a product of both serine and fructose breakdown. nih.govnih.gov This accumulation is the primary biochemical hallmark of D-Glyceric Aciduria. researchgate.net The excess D-glyceric acid can lead to metabolic acidosis, a condition where the body's fluids become too acidic. mhmedical.com The wide range of clinical symptoms observed in DGA patients, from severe neurological problems to being nearly asymptomatic, suggests that other genetic or environmental factors may influence the severity of the disease in the presence of glycerate kinase deficiency. nih.gov

| Metabolic Pathway | Normal Function of Glycerate Kinase | Consequence of Deficiency |

|---|---|---|

| Serine Catabolism | Phosphorylates D-glyceric acid, a downstream product of serine metabolism. nih.gov | Accumulation of D-glyceric acid. researchgate.net |

| Fructose Metabolism | Phosphorylates D-glyceric acid, a product of fructose metabolism. nih.gov | Accumulation of D-glyceric acid, which can be exacerbated by fructose intake. mhmedical.com |

| Glycolysis | Produces 2-phosphoglycerate, an intermediate in the glycolytic pathway. | Reduced production of 2-phosphoglycerate from D-glyceric acid. |

Research on Elevated D-Glyceric Acid Levels in Biological Fluids

The diagnosis of D-Glyceric Aciduria heavily relies on the detection of elevated levels of D-glyceric acid in biological fluids, primarily urine and plasma. metabolicsupportuk.orgmhmedical.com Organic acid analysis using gas chromatography-mass spectrometry (GC-MS) is a common method for identifying increased concentrations of glyceric acid. metabolicsupportuk.org However, it is crucial to determine the specific stereoisomer (D- or L-) of the glyceric acid to differentiate D-Glyceric Aciduria from other conditions, most notably L-Glyceric Aciduria, also known as Primary Hyperoxaluria Type II. metabolicsupportuk.orgwikipedia.org

Loading tests with fructose have been shown to cause a significant increase in the excretion of D-glyceric acid in affected individuals, further confirming the link between fructose metabolism and this disorder. nih.gov Research has also documented elevated concentrations of D-glyceric acid in the cerebrospinal fluid (CSF) of some patients, which may be associated with the neurological symptoms observed in severe cases. nih.gov The accurate measurement of D-glyceric acid in various biological fluids is therefore essential for both the initial diagnosis and for ongoing research into the pathophysiology of the disease. metabolicsupportuk.orgnih.gov

| Biological Fluid | Detection Method | Significance in D-Glyceric Aciduria |

|---|---|---|

| Urine | Gas Chromatography-Mass Spectrometry (GC-MS) metabolicsupportuk.org | Primary diagnostic marker, showing significantly elevated levels of D-glyceric acid. metabolicsupportuk.org |

| Plasma | Organic acid analysis mhmedical.com | Confirms systemic accumulation of D-glyceric acid. mhmedical.com |

| Cerebrospinal Fluid (CSF) | Metabolite analysis | Elevated levels may correlate with neurological symptoms. nih.gov |

Connections to Other Metabolic Research Areas

The study of D-Glyceric Aciduria intersects with research into other inborn errors of metabolism, particularly in the context of differential diagnosis and the understanding of related metabolic pathways.

A primary consideration in the differential diagnosis of D-Glyceric Aciduria is Primary Hyperoxaluria Type II (PH2) , also known as L-Glyceric Aciduria. wikipedia.org Both conditions involve the excretion of glyceric acid; however, PH2 is characterized by the excretion of L-glyceric acid and is caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate (B1226380) reductase/hydroxypyruvate reductase. wikipedia.org In contrast, Primary Hyperoxaluria Type I (PH1) is caused by a deficiency of the liver-specific enzyme alanine:glyoxylate aminotransferase (AGT) due to mutations in the AGXT gene, leading to the overproduction of oxalate (B1200264) and glycolic acid. nih.gov While PH1 and DGA have distinct underlying genetic and enzymatic defects, the presence of metabolic acidosis and potential for renal complications in severe cases of various organic acidurias necessitates careful biochemical analysis to distinguish them. mhmedical.comkidney.org

Synthetic and Biotechnological Production Methodologies for D Glyceric Acid and Its Calcium Dihydrate Salt

Chemical Synthesis Routes for D-Glyceric Acid

Chemical synthesis provides a direct pathway to produce glyceric acid, often resulting in a racemic mixture of its D and L enantiomers. Key methods include the oxidation of glycerol (B35011) and subsequent derivatization reactions.

Oxidation of Glycerol to D-Glyceric Acid

The oxidation of glycerol is a common method for producing glyceric acid. wikipedia.org This process involves the conversion of one of the primary alcohol groups of glycerol into a carboxylic acid. wikipedia.org Various oxidizing agents and catalytic systems have been developed to facilitate this transformation, aiming for high selectivity and yield.

The reaction can be represented as: HOCH₂CH(OH)CH₂OH + O₂ → HOCH₂CH(OH)CO₂H + H₂O wikipedia.org

Different catalysts, such as gold-based catalysts, have been shown to be effective for this oxidation, offering high selectivity towards glyceric acid under mild reaction conditions. For instance, using a 1% Au/charcoal or 1% Au/graphite catalyst in water at 60°C can achieve 100% selectivity to glyceric acid. rsc.org Other catalytic systems, including platinum on various supports, have also been investigated. For example, a 7 wt%Pt/40 wt%Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂₋₉/SBA-16 catalyst has been reported to yield up to 68.2% glyceric acid after 10 hours at 30°C. tandfonline.com The choice of catalyst and reaction conditions, such as temperature and the presence of a base, significantly influences the product distribution and can be optimized to favor the formation of glyceric acid over other oxidation products like tartronic acid. mdpi.comresearchgate.netnih.gov

Table 1: Catalytic Performance in Glycerol Oxidation to Glyceric Acid

| Catalyst | Reaction Conditions | Glycerol Conversion (%) | Glyceric Acid Yield (%) | Selectivity (%) | Reference |

| 1% Au/charcoal | 60°C, 3 h, water | - | - | 100 | rsc.org |

| 1% Au/graphite | 60°C, 3 h, water | - | - | 100 | rsc.org |

| 7 wt%Pt/40 wt%Ce₀.₆₄Zr₀.₁₆Fe₀.₂₀O₂₋₉/SBA-16 | 30°C, 10 h, atmospheric air | 99.2 | 68.2 | - | tandfonline.com |

| 1.25-2.5% Pd/Al₂O₃ | - | 100 | 72-78 | - | researchgate.net |

| Au/La₂O₃/TiO₂ with MgO | 95°C, 6 h | 20 | - | 52 | mdpi.com |

Data presented is based on available information from the cited sources. Missing data points were not provided in the original text.

Derivatization via Esterification Reactions

Esterification is a crucial reaction for producing derivatives of D-glyceric acid. This process typically involves the reaction of the carboxylic acid group of glyceric acid with an alcohol in the presence of a catalyst. orgsyn.orgorganic-chemistry.org These ester derivatives can serve as important synthetic intermediates. google.com For instance, D-glyceric acid calcium salt dihydrate can be used as a precursor to synthesize diacylester derivatives through esterification with acyl chlorides like palmitoyl (B13399708) chloride and linoleoyl chloride. chemicalbook.comchemdad.com

The general esterification reaction can be written as: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Various methods can be employed for esterification, including Fischer esterification, which uses an acid catalyst, and methods employing coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org The choice of method depends on the specific substrates and desired reaction conditions. organic-chemistry.org The hydroxyl groups on the glyceric acid molecule can also be converted to esters using acid chlorides or anhydrides. libretexts.org

Biotechnological Production of Optically Pure D-Glyceric Acid

Biotechnological methods offer a significant advantage over chemical synthesis by enabling the production of optically pure D-glyceric acid, which is often required for pharmaceutical and other specialized applications. nih.govmit.edu These methods utilize enzymes or whole microbial cells to catalyze the stereospecific conversion of substrates to D-glyceric acid.

Enzymatic Conversion Approaches (e.g., L-tartrate decarboxylase)

A notable enzymatic approach for producing D-glyceric acid involves the use of L-tartrate decarboxylase. tandfonline.comjst.go.jp This enzyme, found in microorganisms such as Pseudomonas sp., catalyzes the direct conversion of L-tartrate into D-glycerate with high selectivity. tandfonline.comjst.go.jp This enzymatic reaction is advantageous as it can achieve a molar yield of almost 100% and an optical purity of more than 92% enantiomeric excess (e.e.). tandfonline.com

The reaction catalyzed by L-tartrate decarboxylase is: L-tartrate → D-glycerate + CO₂

Research has shown that a cell-extract of Pseudomonas sp. group Ve-2 can produce up to 53 g/L of D-glycerate from L-tartrate. tandfonline.com This enzyme requires cofactors such as K⁺, Mg²⁺, and NAD⁺ for its activity. nih.gov The enzyme itself has been purified and characterized, revealing it to be a new enzyme that directly facilitates this conversion. jst.go.jpnih.gov

Table 2: Properties of L-tartrate decarboxylase from Pseudomonas sp. group Ve-2

| Property | Value/Description | Reference |

| Substrate | L-tartrate | tandfonline.comjst.go.jp |

| Product | D-glycerate | tandfonline.comjst.go.jp |

| Selectivity | Almost 100% | tandfonline.com |

| Cofactors Required | K⁺, Mg²⁺, NAD⁺ | nih.gov |

| Optimal pH | 8.0 (for CsAlaDC), 7.0 (for CsSDC) | nih.gov |

| Optimal Temperature | 45°C (for CsAlaDC), 40°C (for CsSDC) | nih.gov |

Note: Optimal pH and temperature data are for Alanine Decarboxylase (AlaDC) and Serine Decarboxylase (SDC) from tea plants, which are examples of decarboxylases, as specific data for L-tartrate decarboxylase was not available in the provided context.

Microbial Fermentation Strategies

Microbial fermentation is a widely used method for the large-scale production of D-glyceric acid. nih.gov This approach utilizes microorganisms that can convert substrates like glycerol into D-glyceric acid through their metabolic pathways.

Acetic acid bacteria, particularly species of Acetobacter and Gluconobacter, are well-known for their ability to produce glyceric acid from glycerol. nih.govasm.orgnih.gov These bacteria possess membrane-bound alcohol dehydrogenases that are involved in the oxidation of glycerol. asm.orgfrontiersin.orgnih.gov

Gluconobacter species, such as Gluconobacter frateurii, are capable of producing high titers of glyceric acid. For instance, G. frateurii NBRC103465 has been shown to accumulate 136.5 g/L of glyceric acid, albeit with a D-GA enantiomeric excess of 72%. asm.org Another strain, Gluconobacter sp. NBRC3259, produced 54.7 g/L of glyceric acid from glycerol. tandfonline.comnih.gov

The production of D-glyceric acid by these bacteria is influenced by various factors, including the initial glycerol concentration, nitrogen sources, and pH. tandfonline.com Optimization of these fermentation parameters is crucial for achieving high yields and productivity. nih.gov

Table 3: D-Glyceric Acid Production by Acetobacter and Gluconobacter Species

| Microbial Strain | Substrate | D-Glyceric Acid Titer (g/L) | Enantiomeric Excess (ee) of D-GA (%) | Reference |

| Gluconobacter frateurii NBRC103465 | Glycerol | 136.5 | 72 | asm.org |

| Acetobacter tropicalis NBRC16470 | Glycerol | 101.8 | >99 | asm.org |

| Gluconobacter sp. NBRC3259 | Glycerol | 54.7 | 77 | tandfonline.comnih.gov |

| Escherichia coli (engineered) | D-galacturonate | 4.8 | 100 | mit.edumit.edunih.gov |

This table includes data for an engineered E. coli strain for comparison, highlighting alternative biotechnological strategies.

Engineered Microbial Strains (e.g., Escherichia coli for Enhanced Production)

The metabolic engineering of microbial hosts, particularly Escherichia coli, presents a promising alternative to traditional chemical synthesis for the production of D-glyceric acid, addressing challenges such as low yield and enantiomeric purity. mit.edu Researchers have successfully developed engineered E. coli strains capable of producing D-glyceric acid from various carbon sources, including D-galacturonate and glycerol. nih.govnih.gov

A key strategy involves the creation of a synthetic pathway in E. coli for the conversion of D-galacturonate, a major component of pectin (B1162225) found in agricultural waste, to D-glyceric acid. mit.edu This was achieved by introducing heterologous enzymes and optimizing native metabolic pathways. oup.com Specifically, the expression of uronate dehydrogenase (udh) from Pseudomonas syringae and galactarolactone isomerase (gli) from Agrobacterium fabrum was combined with the utilization of endogenous enzymes GarD, GarL, and GarR. oup.com To further enhance the carbon flux towards D-glyceric acid, competing metabolic pathways were eliminated through gene knockouts. oup.com For instance, the inactivation of garK (encoding glycerate kinase) prevents the further metabolism of the produced D-glyceric acid. nih.gov A mutant strain, ΔgarKΔhyiΔglxKΔuxaC, was developed, which demonstrated a significant production of 4.8 g/L of D-glyceric acid from D-galacturonate, achieving a molar yield of 83%. nih.govoup.com

The utilization of D-galacturonate as a substrate is advantageous as it naturally leads to the production of the D-enantiomer of glyceric acid due to the stereospecificity of the enzymes in the pathway, such as GarR, which is only active on the D-enantiomer. mit.eduoup.com This approach not only improves the enantiomeric purity of the final product but also utilizes a renewable and readily available feedstock from agricultural waste streams. mit.edu

Furthermore, the extensive knowledge of E. coli's sugar utilization networks allows for precise genetic engineering to direct carbon flux towards the desired product, thereby increasing the molar yield. mit.eduoup.com The stability and well-understood genetics of E. coli make it an ideal industrial microbe for the large-scale production of chemicals like D-glyceric acid. mit.eduoup.com

| Strain | Key Genetic Modifications | Substrate | Titer (g/L) | Molar Yield (%) |

| E. coli ΔgarK | Overexpression of udh and gli | D-galacturonate | 3.5 | 60 |

| E. coli ΔgarKΔhyiΔglxKΔuxaC | Overexpression of udh and gli | D-galacturonate | 4.8 | 83 |

Process Optimization for Yield and Enantiomeric Purity

Optimizing fermentation conditions is crucial for maximizing the yield and enantiomeric purity of D-glyceric acid produced by engineered microbial strains. Key parameters that are often manipulated include pH, dissolved oxygen (DO), and substrate feeding strategies.

For instance, in the production of 5-keto-D-gluconic acid (5-KGA), a precursor to L(+)-tartaric acid, by Gluconobacter oxydans, controlling the pH at 5.5 and DO at 15% in a 5-L bioreactor led to a significant increase in production to 46.0 g/L, which was at least 1.3 times higher than in shake flask cultures. nih.gov Furthermore, the implementation of a glucose feeding fermentation process resulted in a 5-KGA production of 75.5 g/L with a 70% yield, a 32.0% increase over previously reported values. nih.gov These optimization strategies for a related organic acid highlight the potential for enhancing D-glyceric acid production through careful control of fermentation parameters.

The choice of substrate and co-feeds also plays a vital role. In the engineered E. coli system for D-glyceric acid production from D-galacturonate, cultivation in a minimal medium with galactose or glycerol as possible carbon co-feeds was shown to produce similar yields, indicating flexibility in feedstock utilization for industrial-scale production. nih.gov

The enantiomeric purity of the product is a critical factor, particularly for applications in medicine and polymer synthesis. mit.edu The metabolic pathway engineered in E. coli for D-glyceric acid production from D-galacturonate inherently favors the D-enantiomer due to the stereospecificity of the enzyme GarR. mit.eduoup.com While the enantiopurity of the generated product in one study was not experimentally verified, the galactarate dehydratase (GarD) homologue used had been previously shown to be stereospecific for the desired enantiomer. mit.edu To ensure and quantify the enantiomeric purity, sensitive analytical methods such as chiral derivatization followed by liquid chromatography-tandem mass spectrometry can be employed. nih.govresearchgate.net The optimization of such derivatization methods using a design of experiments (DOE) approach has been shown to increase the yields of the desired derivatives five-fold, allowing for accurate determination of D- and L-glyceric acid concentrations. nih.gov

| Parameter | Optimized Condition | Impact on Production |

| pH | Controlled at 5.5 | Increased product titer |

| Dissolved Oxygen (DO) | Maintained at 15% | Enhanced production compared to shake flask |

| Substrate Feeding | Fed-batch process | Achieved higher product concentration and yield |

| Substrate Choice | D-galacturonate | Favors production of the D-enantiomer |

Recovery and Crystallization of D-Glyceric Acid Calcium Salt

Following the fermentation process, the recovery and purification of D-glyceric acid, often in the form of its calcium salt, from the complex fermentation broth is a critical step. Crystallization is a widely used and economically viable method for the purification and recovery of organic acids and their salts from fermentation broths on an industrial scale. jmb.or.kruclouvain.be This process is highly selective and can yield a high-purity solid product in a single step. uclouvain.bed-nb.info

A common method for recovering organic acids from fermentation broths is through calcium salt precipitation. jmb.or.kr This typically involves several steps:

Filtration of the fermentation broth: This initial step removes microbial cells and other solid impurities to obtain a clear mother liquor. jmb.or.kr

Precipitation with a calcium source: Calcium hydroxide (B78521) (Ca(OH)₂) or calcium carbonate (CaCO₃) is added to the mother liquor with agitation. This causes the organic acid to precipitate as its calcium salt. jmb.or.kr

Filtration of the calcium salt: The precipitated calcium salt of the organic acid is then filtered from the fermentation broth. jmb.or.kr

Acidification and Purification: The collected calcium salt is treated with a strong acid, such as sulfuric acid, to liberate the free organic acid. Further purification steps can then be employed to obtain the final high-purity product. jmb.or.kr

The efficiency of the crystallization process can be influenced by various factors, including temperature, pH, and the presence of impurities in the fermentation broth. For example, in the recovery of succinic acid, crystallization at 8°C for 4 hours from a fermentation broth with the pH adjusted to 2.0 resulted in a recovery rate of 73.4% and a purity of over 99%. frontiersin.org The temperature profile during crystallization is crucial; for succinic acid, the yield was significantly higher at temperatures below 10°C. frontiersin.org

For D-glyceric acid, the final product is often desired as the calcium salt dihydrate ([HOCH₂CH(OH)CO₂]₂Ca·2H₂O). sigmaaldrich.com The crystallization process would be tailored to directly yield this stable, solid form from the fermentation broth.

Advanced Structural Characterization and Spectroscopic Analysis

Chiroptical Spectroscopy for Enantiomeric Purity and Configuration

Chiroptical spectroscopy is a powerful tool for investigating the stereochemical properties of chiral molecules like D-Glyceric acid. These techniques are particularly sensitive to the spatial arrangement of atoms and are crucial for confirming the enantiomeric purity and absolute configuration of the compound.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. For D-Glyceric acid, the ECD spectrum is influenced by the n → π* electronic transition of the carboxylate group. The sign and magnitude of the Cotton effect in the ECD spectrum are directly related to the absolute configuration of the chiral center.

The ionization state of the carboxylic acid and hydroxyl groups in D-Glyceric acid is dependent on the pH of the solution. This change in ionization affects the electronic environment of the chromophores and, consequently, the ECD spectrum. Studies of pH-dependent ECD spectra reveal changes in the conformation and electronic structure of the molecule as it transitions between its protonated and deprotonated forms.

Anisotropy spectra, which are related to the ratio of the circular dichroism to the total absorption, provide additional insights into the electronic transitions. By analyzing the anisotropy factor, researchers can gain a more detailed understanding of the nature of the electronic transitions responsible for the observed ECD signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

Two-dimensional (2D) NMR techniques are instrumental in assigning the proton (¹H) and carbon (¹³C) signals in the NMR spectra of D-Glyceric acid. The Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY) experiment is particularly useful. It correlates the chemical shifts of protons with those of directly attached carbon atoms (HSQC) and also reveals correlations between protons within the same spin system (TOCSY). This allows for the unambiguous assignment of all the proton and carbon signals in the glyceric acid backbone, confirming its molecular structure.

Chromatographic and Mass Spectrometric Techniques for Characterization

Advanced analytical techniques are essential for the unambiguous identification and characterization of D-Glyceric acid calcium dihydrate. Chromatographic methods coupled with mass spectrometry provide the high sensitivity and selectivity required for its analysis in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) serves as a robust method for the analysis of organic acids, including glyceric acid. mdpi.com However, due to the low volatility and high polarity of glyceric acid, direct analysis by GC is not feasible. nih.gov Therefore, a chemical derivatization step is required to convert the polar functional groups (hydroxyl and carboxyl) into more volatile and less polar derivatives. nih.gov

A common derivatization strategy involves silylation, for instance, creating trimethylsilyl (B98337) (TMS) esters. hmdb.ca This process makes the analyte suitable for gas chromatographic separation and subsequent mass spectrometric detection. nih.gov The analysis is typically performed on a capillary column, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca Following separation on the column, the eluted compound is ionized and fragmented in the mass spectrometer, yielding a characteristic mass spectrum that allows for its identification. A method based on GC-MS has been noted for the potential official control of D-glyceric acid. researchgate.net

The retention index, a key parameter in GC, is used for the identification of compounds. For a trimethylsilyl derivative of glyceric acid, a specific retention index has been recorded. hmdb.ca

| Derivative Type | Column Type | Retention Index |

|---|---|---|

| 3 TMS | 5%-phenyl-95%-dimethylpolysiloxane capillary column | 1319.94 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique for the characterization of D-glyceric acid, particularly for distinguishing between its stereoisomers. nih.govsigmaaldrich.com Chiral liquid chromatography is employed to separate the D- and L-enantiomers of glyceric acid, which is crucial for accurate diagnosis in clinical contexts. nih.gov

One established method utilizes a narrow-bore ristocetin (B1679390) A glycopeptide antibiotic silica (B1680970) gel bonded column for the chiral separation. nih.gov The mobile phase typically consists of an aqueous buffer with an organic modifier, such as triethylamine (B128534) acetate (B1210297) at pH 4.1 with 10% methanol. nih.gov

The separated enantiomers are detected using a triple quadrupole tandem mass spectrometer. nih.gov Electrospray ionization (ESI) in the negative ion mode is commonly used to generate parent ions of glyceric acid. nih.gov By selecting specific parent-to-daughter ion transitions, the method achieves high specificity, allowing for the detection of glyceric acid enantiomers even in complex biological matrices like untreated urine. nih.gov In one study, the two forms of glyceric acid were successfully separated with retention times of 3.6 and 4.5 minutes. nih.gov

| Parameter | Specification |

|---|---|

| Chromatography Column | Ristocetin A glycopeptide antibiotic silica gel bonded column |

| Mobile Phase | Triethylamine acetate (pH 4.1) with 10% methanol |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Detection | Tandem Mass Spectrometry (Triple Quadrupole) |

| Monitored Transitions | Three specific parent-to-daughter ion transitions |

Computational Chemistry and Molecular Modeling of D Glyceric Acid Systems

Quantum Mechanical and Hybrid QM/MM Approaches

Quantum mechanical (QM) methods are foundational in computational chemistry, providing a way to study the electronic structure and properties of molecules with high accuracy. These methods are particularly useful for investigating reaction mechanisms and the intrinsic properties of molecules like D-Glyceric acid. rsc.org

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches offer a powerful strategy for studying large biomolecular systems, such as an enzyme that interacts with D-Glyceric acid. In this method, the chemically active region, for instance, the D-Glyceric acid ligand and the enzyme's active site, is treated with computationally intensive QM methods. The remainder of the system, including the bulk of the protein and the surrounding solvent, is described using more computationally efficient molecular mechanics (MM) force fields. This dual-level approach allows for the accurate modeling of chemical reactions and interactions within a biological environment that would be computationally prohibitive to study with pure QM methods. researchgate.net

The application of QM/MM methods can elucidate the intricate details of enzyme-catalyzed reactions involving D-Glyceric acid, such as those mediated by alditol oxidase. researchgate.net By modeling the enzymatic active site at the QM level, researchers can investigate the electronic rearrangements that occur during the oxidation of glycerol (B35011) to D-Glyceric acid, providing a detailed picture of the reaction pathway and transition states.

Density Functional Theory (DFT) for Spectroscopic Prediction and Validation

Density Functional Theory (DFT) is a widely used quantum mechanical method that has proven to be a robust tool for predicting a variety of molecular properties, including spectroscopic data. researchgate.net For D-Glyceric acid, DFT calculations can be employed to predict its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.neteurjchem.com

By calculating the theoretical spectra of D-Glyceric acid and its potential conformers, these predictions can be compared with experimental data to validate the molecule's structure and conformation. nih.govacs.org For instance, DFT has been successfully used to perform detailed spectroscopic characterization of the related molecule, glycolic acid, aiding in the interpretation of laboratory measurements. nih.govacs.org This approach can be similarly applied to D-Glyceric acid to understand its structural properties in different environments.

Furthermore, DFT calculations can provide insights into the electronic properties of D-Glyceric acid, such as its molecular electrostatic potential, which is crucial for understanding its interactions with other molecules, including water and biological receptors. mtu.edu

Table 1: Representative Applications of DFT in Molecular Characterization

| Application | Description | Relevance to D-Glyceric Acid |

|---|---|---|

| Geometry Optimization | Calculation of the lowest energy three-dimensional structure of the molecule. | Provides the most stable conformation of D-Glyceric acid. |

| Vibrational Frequencies | Prediction of infrared (IR) and Raman spectra. | Aids in the experimental identification and structural validation of D-Glyceric acid. nih.gov |

| NMR Chemical Shifts | Prediction of 1H and 13C NMR chemical shifts. | Assists in the assignment of experimental NMR spectra for structural elucidation. |

| Electronic Properties | Calculation of molecular orbitals, electron density, and electrostatic potential. | Helps in understanding the reactivity and intermolecular interactions of D-Glyceric acid. |

Molecular Dynamics (MD) Simulations of Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. mdpi.comyoutube.comnih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of biological systems, such as the interaction of D-Glyceric acid with proteins. nih.govyoutube.com

MD simulations can be used to explore the conformational landscape of D-Glyceric acid when bound to a protein, revealing the key interactions that stabilize the complex. nih.gov For example, in the context of the enzymatic production of D-Glyceric acid by alditol oxidase, MD simulations could be employed to understand how the substrate, glycerol, and the product, D-Glyceric acid, bind within the enzyme's active site. researchgate.net These simulations can reveal the role of specific amino acid residues in substrate recognition and product release.

The insights gained from MD simulations are crucial for understanding the molecular basis of protein-ligand recognition and can guide the design of experiments to probe these interactions. researchgate.net

Molecular Docking Studies of D-Glyceric Acid and Analogs

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is widely used in drug discovery to predict the binding mode of a ligand to its protein target. nih.gov

For D-Glyceric acid and its analogs, molecular docking can be used to screen for potential protein targets and to understand their binding mechanisms at a molecular level. researchgate.net For instance, docking studies could be performed to investigate how D-Glyceric acid interacts with various enzymes or receptors in biological pathways.

In a study on the asymmetric synthesis of D-Glyceric acid, molecular docking was used to investigate the binding of the substrate, glycerol, to the active site of alditol oxidase. researchgate.net This approach can be extended to D-Glyceric acid itself to understand product inhibition or to screen for analogs with modified binding affinities. The results of docking studies, often presented as a docking score, can rank different ligands based on their predicted binding affinity, providing a valuable tool for prioritizing compounds for further experimental testing.

Table 2: Key Parameters in Molecular Docking Studies

| Parameter | Description | Significance |

|---|---|---|

| Binding Affinity (Docking Score) | A score that estimates the strength of the interaction between the ligand and the protein. | Used to rank and prioritize potential ligands. |

| Binding Pose | The predicted three-dimensional orientation of the ligand within the protein's binding site. | Reveals key intermolecular interactions like hydrogen bonds and hydrophobic contacts. |

| Interacting Residues | The amino acid residues of the protein that are in close contact with the ligand. | Identifies the critical residues for ligand binding and can guide site-directed mutagenesis studies. |

Quantitative Structure-Activity Relationship (QSAR) Analysis and Pharmacophore Modeling (for D-Glyceric Acid derivatives)

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgmdpi.com By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov

For a series of D-Glyceric acid derivatives, a QSAR study could be developed to correlate their structural modifications with a specific biological activity, such as the inhibition of a particular enzyme. nih.gov The descriptors used in QSAR models can range from simple molecular properties like molecular weight and logP to more complex 3D descriptors.

Pharmacophore modeling is another important ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic regions) that a molecule must possess to be active at a specific biological target. nih.govnih.govmdpi.com A pharmacophore model for D-Glyceric acid derivatives could be generated based on a set of known active compounds. This model can then be used as a 3D query to search large chemical databases for novel molecules with the desired activity profile.

Together, QSAR and pharmacophore modeling provide powerful tools for the rational design and optimization of D-Glyceric acid derivatives with desired biological activities.

Research Applications and Derivatization Strategies for D Glyceric Acid

D-Glyceric acid, a naturally occurring three-carbon sugar acid, serves as a versatile building block in various scientific domains, from the synthesis of complex organic molecules and novel polymers to investigations into the origins of life. acs.orgnih.gov Its inherent chirality and functional groups make it a valuable precursor for creating a wide range of derivatives with specific properties and applications.

Q & A

Basic: What experimental methods are recommended for synthesizing D-glyceric acid calcium dihydrate?

Methodological Answer:

Synthesis typically involves desalting glyceric acid from its calcium salt. A validated approach includes:

Desalting: React calcium D-glycerate with a stoichiometric equivalent of sulfuric acid under controlled pH (4–6) to liberate free D-glyceric acid .

Recrystallization: Purify the product via slow evaporation in aqueous ethanol (70–80% v/v) at 4°C to obtain dihydrate crystals.

Characterization: Confirm purity using elemental analysis and ion chromatography to ensure residual sulfate levels are below 0.1% .

Basic: Which analytical techniques are optimal for structural characterization of D-glyceric acid calcium dihydrate?

Methodological Answer:

Combine multiple techniques to resolve stereochemical and hydration details:

- Electronic Circular Dichroism (ECD): Measure pH-dependent spectra (e.g., pH 2–12) to identify chiral centers. For example, L-glycerate exhibits a negative Cotton effect at 210 nm, while D-glycerate shows inversion .

- 2D NMR: Use HSQC-TOCSY to map proton-carbon correlations, distinguishing hydroxyl and carboxyl groups (e.g., δ 3.8–4.2 ppm for hydroxyl protons) .

- X-ray Diffraction (XRD): Resolve crystal lattice parameters (e.g., space group P2₁ for enantiomeric purity) .

Basic: What safety protocols should be followed given incomplete toxicological data for this compound?

Methodological Answer:

Adopt precautionary measures:

Containment: Use fume hoods and sealed systems during synthesis to minimize aerosol exposure .

Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritant properties .

Waste Disposal: Neutralize acidic byproducts with calcium carbonate before disposal to prevent environmental release .

Advanced: How can researchers resolve contradictions in structural data obtained from spectroscopic and crystallographic methods?

Methodological Answer:

Address discrepancies through:

Cross-Validation: Compare ECD data (e.g., pH-dependent anisotropy spectra) with XRD results to confirm enantiomeric configuration .

Hydration Analysis: Use thermogravimetric analysis (TGA) to quantify bound water (theoretical: 12.5% weight loss at 100–120°C for dihydrate) and adjust crystallographic models accordingly .

Computational Modeling: Apply density functional theory (DFT) to simulate NMR/ECD spectra and validate experimental peaks .

Advanced: What experimental factors influence the crystallization kinetics of D-glyceric acid calcium dihydrate?

Methodological Answer:

Key factors include:

Supersaturation Ratio: Maintain a controlled saturation index (SI = 1.2–1.5) by adjusting calcium and glycerate ion concentrations (e.g., 0.1–0.3 M) to avoid hemihydrate impurities .

Additives: Test carboxylate inhibitors (e.g., citrate at 50–100 ppm) to modulate crystal growth rates, analogous to calcium sulfate dihydrate systems .

Temperature: Optimize between 25–40°C; higher temperatures favor dehydration but may destabilize the dihydrate phase .

Advanced: How can NMR-based metabolomics improve the detection of D-glyceric acid derivatives in biological systems?

Methodological Answer:

Sample Preparation: Extract metabolites using cold methanol/water (80:20) to preserve labile glycerate complexes .

2D NMR Workflow:

- Acquire HSQC and TOCSY spectra to resolve overlapping peaks (e.g., glyceric acid vs. glucuronic acid).

- Use databases like TOCCATA to match chemical shifts (e.g., δ 4.1 ppm for C2 hydroxyl) .

Quantification: Integrate peak areas relative to internal standards (e.g., DSS) for concentration profiling.

Basic: How does pH affect the solubility and stability of D-glyceric acid calcium dihydrate?

Methodological Answer:

Solubility Profile: Conduct titration experiments (pH 2–12) with conductivity measurements. Solubility minima occur near pH 7 due to ion pairing (Ca²⁺ and glycerate⁻) .

Stability Testing: Monitor decomposition via HPLC under accelerated conditions (40°C, 75% RH). Acidic pH (<4) hydrolyzes glycerate to glycolic acid, while alkaline pH (>9) promotes oxidation .

Advanced: What role do water molecules play in the crystal lattice of D-glyceric acid calcium dihydrate?

Methodological Answer:

Hydrogen-Bond Analysis: Use XRD to identify water-mediated H-bonds between glycerate molecules (e.g., O–H···O distances of 2.6–2.8 Å) .

Dynamic Vapor Sorption (DVS): Measure hygroscopicity at 25°C; dihydrate crystals stabilize at 50–60% RH, losing water above 80% RH .

Basic: What methods are used to assess the purity of synthesized D-glyceric acid calcium dihydrate?

Methodological Answer:

Chromatography: Employ ion chromatography with conductivity detection to quantify residual ions (e.g., Cl⁻ < 0.05%, SO₄²⁻ < 0.1%) .

Titrimetry: Use EDTA complexometric titration to verify calcium content (theoretical: 13.8% w/w) .

Karl Fischer Titration: Determine water content (theoretical: 12.5% for dihydrate) .

Advanced: How can researchers investigate the compound’s interactions with biological macromolecules?

Methodological Answer:

Isothermal Titration Calorimetry (ITC): Measure binding affinities (Kd) between calcium glycerate and proteins (e.g., albumin) at 25°C .

Molecular Docking: Simulate interactions with enzyme active sites (e.g., glycerate kinase) using AutoDock Vina .

Fluorescence Quenching: Monitor tryptophan emission shifts (Δλ) upon ligand binding to assess conformational changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.